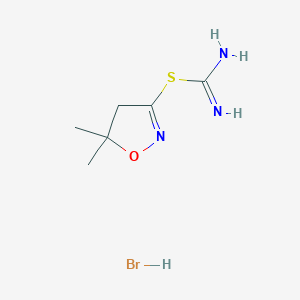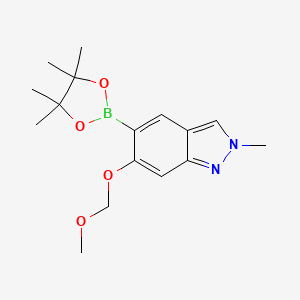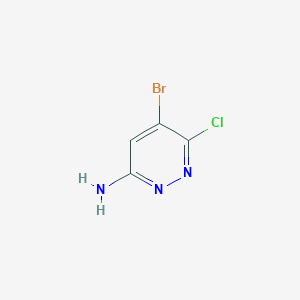
5-Bromo-6-chloropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-chloro-3-Pyridazinamine is a heterocyclic compound with the molecular formula C4H3BrClN3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-Pyridazinamine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-Pyridazinamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in acetic acid with a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 5-bromo-6-chloro-3-Pyridazinamine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-6-chloro-3-Pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinamine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-bromo-6-chloro-3-Pyridazinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-bromo-6-chloro-3-Pyridazinamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridazinamine: The parent compound without halogen substitutions.
5-bromo-3-Pyridazinamine: A derivative with only a bromine substitution.
6-chloro-3-Pyridazinamine: A derivative with only a chlorine substitution.
Uniqueness
5-bromo-6-chloro-3-Pyridazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
Propriétés
Formule moléculaire |
C4H3BrClN3 |
|---|---|
Poids moléculaire |
208.44 g/mol |
Nom IUPAC |
5-bromo-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(7)8-9-4(2)6/h1H,(H2,7,8) |
Clé InChI |
LBFZXCGTTNAMSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


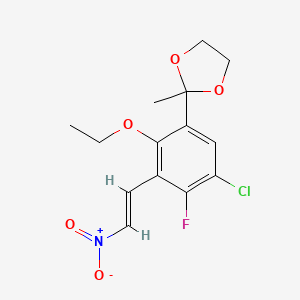
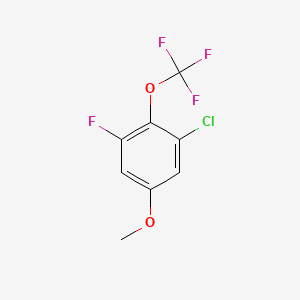

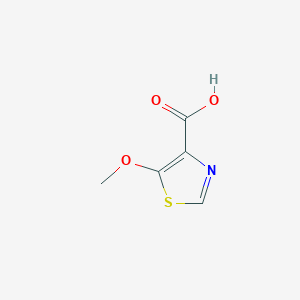
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)

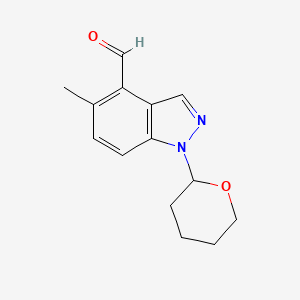
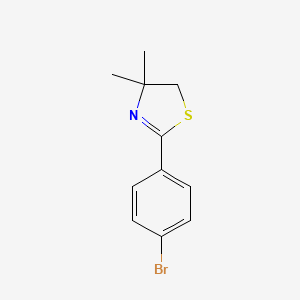
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
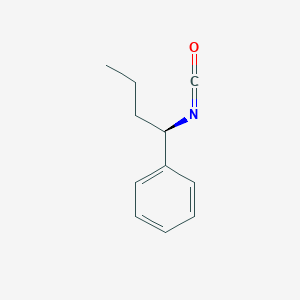
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
